4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
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Overview
Description
4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene and trifluoromethylphenylsulfonyl groups. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the thiophene group.
Sulfonylation reactions: to attach the trifluoromethylphenylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a piperidine ring.
Dithieno[3,2-b2′,3′-d]thiophene: Another thiophene-based compound with applications in organic electronics.
Uniqueness
4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is unique due to its combination of a piperidine ring with both thiophene and trifluoromethylphenylsulfonyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-thiophen-3-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S2/c17-16(18,19)14-2-1-3-15(10-14)24(21,22)20-7-4-12(5-8-20)13-6-9-23-11-13/h1-3,6,9-12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSKXDECLDUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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